molecular formula C20H22N2O5S B2857130 ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate CAS No. 941949-95-7

ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate

Cat. No.: B2857130
CAS No.: 941949-95-7
M. Wt: 402.47
InChI Key: KQCMHHDQWKVUNO-UHFFFAOYSA-N
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Description

ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate is a chemical compound used in various scientific research applications. It is known for its diverse applications, ranging from drug synthesis to material science. This compound is characterized by its unique structure, which includes a benzoyl group and a thiazinan ring, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate typically involves multiple steps, including the formation of the thiazinan ring and the subsequent attachment of the benzoyl and ethyl groups. Common reagents used in the synthesis include ethyl benzoate, thiazinan derivatives, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The benzoyl and ethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research into its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing the thiazole ring, known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.

    Thiazolopyridazines: These compounds have been evaluated for their antitumor activity and other biological effects.

Uniqueness

ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate stands out due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and application in multiple fields .

Properties

IUPAC Name

ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-27-20(24)16-5-9-17(10-6-16)21-19(23)15-7-11-18(12-8-15)22-13-3-4-14-28(22,25)26/h5-12H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCMHHDQWKVUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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